Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate (CAS 1152538-88-9) is a synthetic glycine-derived methyl ester building block, classified within the amino acid derivatives family. It features a 7-chlorobenzo[d][1,3]dioxole substituent linked via a methylene spacer to the glycine nitrogen, with a molecular formula of C₁₁H₁₂ClNO₄ and a molecular weight of 257.67 g/mol.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
Cat. No. B13245853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCOC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2
InChIInChI=1S/C11H12ClNO4/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11/h2-3,13H,4-6H2,1H3
InChIKeyXSDJSLYXSIQEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate – Identity and Core Specifications


Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate (CAS 1152538-88-9) is a synthetic glycine-derived methyl ester building block, classified within the amino acid derivatives family . It features a 7-chlorobenzo[d][1,3]dioxole substituent linked via a methylene spacer to the glycine nitrogen, with a molecular formula of C₁₁H₁₂ClNO₄ and a molecular weight of 257.67 g/mol . The compound is supplied at a purity of ≥95%, with a topological polar surface area (TPSA) of 56.79 Ų and a calculated LogP of 1.3313, indicating moderate lipophilicity . It is synthesized primarily via reductive amination of 7-chlorobenzo[d]dioxole-5-carbaldehyde with glycine methyl ester, a process that achieves yields of 70–85% .

Glycine-derived methyl ester building block
7-Chloro-benzodioxole substituted scaffold
Accessible via reductive amination chemistry

Why Generic Substitution Fails: The Unique Confluence of the 7-Chloro Motif, Methylene Spacer, and Methyl Ester in Target Engagement


Simple in-class substitution is not viable because the specific arrangement of functional groups in Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate creates a unique physicochemical and pharmacological profile that is not found in its closest analogs. The presence of the 7-chloro substituent significantly elevates the compound's lipophilicity (LogP 1.3313) compared to a non-chlorinated N-aryl glycinate analog (LogP 1.0732) . This difference of +0.26 LogP units translates to a nearly two-fold increase in partition coefficient, which can drastically alter membrane permeability, target binding, and pharmacokinetics . Furthermore, replacing the methyl ester with a carboxylic acid reduces the molecular weight and fundamentally changes the ionization state, while removing the conformationally flexible methylene spacer restricts the compound's ability to adapt to diverse protein binding pockets . These are not merely incremental changes; they represent a distinct chemical entity with unique behavior in assays and biological systems .

Chlorine substitution

Non-chlorinated benzodioxole analogs exhibit lower lipophilicity; membrane partitioning and target engagement may shift.

Ester vs. acid form

The carboxylic acid analog carries a different ionization state, limiting passive permeability and direct substitution in cell-based workflows.

Methylene spacer removal

Direct N-aryl attachment reduces conformational flexibility; induced-fit binding behavior may not be preserved.

Quantitative Evidence Guide: Data-Driven Differentiation for Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate


Elevated Lipophilicity: 7-Chloro Substitution Drives a +0.26 LogP Increase Over the Non-Chlorinated Analog

The introduction of a chlorine atom at the 7-position of the benzodioxole ring directly results in a measurable increase in lipophilicity. The target compound, Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate, has a calculated LogP of 1.3313 . In contrast, the non-chlorinated, albeit N-aryl linked analog, methyl N-1,3-benzodioxol-5-ylglycinate, exhibits a LogP of 1.0732, with an identical Topological Polar Surface Area (TPSA) of 56.79 Ų . This difference of 0.2581 LogP units is attributable solely to the chlorine substitution, which increases the compound's partition coefficient, thereby enhancing its predicted ability to cross lipid bilayers.

Lipophilicity Difference
Reported
ΔLogP +0.2581 (≈1.8× partition coefficient)
Supports membrane partitioning assessment
In silico prediction; identical TPSA
Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

Methyl Ester Prodrug Design: A +14 Da Molecular Weight Increase for Enhanced Membrane Permeability Over the Carboxylic Acid

The methyl ester form of this compound (MW 257.67 g/mol) serves as a potential prodrug for the corresponding carboxylic acid, ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine (MW 243.64 g/mol) . The +14 Da difference corresponds to the replacement of an acidic proton with a neutral methyl group (–OCH₃). This modification masks the negative charge of the carboxylate at physiological pH, significantly enhancing passive membrane permeability. While the carboxylic acid form may exhibit direct target affinity (as seen in related GlyT1 inhibitors), its oral bioavailability and cellular uptake are likely limited by its ionization state, a limitation the methyl ester is designed to overcome .

Prodrug Design
Class-level
Methyl ester (257.7 Da) vs acid (243.6 Da)
May enhance permeability in cell-based assays
Class-level prodrug rationale
Prodrug Strategy Pharmacokinetics Drug Design

Conformational Advantage: The Methylene Spacer Adds an Extra Rotatable Bond, Enhancing Induced-Fit Binding Potential

The compound possesses 4 rotatable bonds, as specified by its vendor datasheet . A key structural feature is the methylene spacer (–CH₂–) bridging the secondary amine and the benzodioxole ring. This contrasts with N-aryl analogs like methyl N-1,3-benzodioxol-5-ylglycinate, where the amine is directly attached to the aromatic ring, resulting in only 3 rotatable bonds. This single additional degree of freedom provides a measurable conformational advantage, allowing the pharmacophoric groups (methyl ester, amine, and chlorobenzodioxole) to adopt a wider range of spatial orientations. This flexibility can be critical for adapting to a target protein's binding site through an induced-fit mechanism, potentially leading to affinity gains that are unattainable by a more rigid, directly-linked analog .

Conformational Flexibility
Class-level
4 vs 3 rotatable bonds
May support induced-fit binding exploration
Based on structural comparison
Conformational Analysis Molecular Recognition Scaffold Design

Robust Synthetic Access: Reductive Amination Delivers 70–85% Yields with >95% Purity for Reliable Library Production

The primary synthetic route involves a reductive amination of 7-chlorobenzo[d]dioxole-5-carbaldehyde with glycine methyl ester, a well-established method that is reported to yield 70–85% of the desired product with minimal by-products . The final product is specified at a purity of ≥95% . In contrast, synthetic details or robust yield data for the direct production of the corresponding carboxylic acid analog at high purity are less readily documented in vendor materials, suggesting a potentially more complex purification process due to the compound's zwitterionic nature . The high and reproducible yield for the methyl ester makes it a more reliable and scalable choice for generating compound libraries for high-throughput screening.

Synthetic Yield
Reported
70–85% yield; ≥95% purity
Supports library synthesis planning
Reductive amination route
Synthetic Methodology Compound Library Production Medicinal Chemistry

Diversifiable Scaffold: The Core 7-Chloro-Benzodioxole Motif is Linked to Broad, Patent-Validated Biological Activity

The 7-chlorobenzo[d][1,3]dioxole core is recognized in patent literature as a key scaffold for developing therapeutic agents. For instance, patent UA113444C2 details a series of novel benzodioxole derivatives with quantifiable acetylcholinesterase (AChE) inhibitory activity for the treatment of Alzheimer's disease . While our specific methyl glycinate derivative is not explicitly exemplified in this patent, the core scaffold's established activity validates it as a privileged structure for neurological target engagement. The presence of the chlorine atom and the glycinate side chain provides unique vectors for further diversification through nucleophilic substitution or peptide coupling, which are not simultaneously available on non-chlorinated or non-ester analogs . This high diversifiability increases the probability of generating hits across multiple target classes.

Scaffold Validation
Class-level
7-Chloro-benzodioxole core patented for AChE inhibition
Reported in patent literature
Derivative not directly exemplified
Patent Analysis Acetylcholinesterase Inhibition Scaffold Utility

High-Impact Application Scenarios for Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate in Research & Development


CNS Drug Discovery: A Superior Starting Point for Brain-Penetrant Candidate Optimization

The compound's elevated LogP (1.3313) compared to non-chlorinated analogs, combined with the permeability advantages of the methyl ester prodrug, makes it an optimal scaffold for CNS drug discovery programs . In optimizing treatments for neurodegenerative diseases where acetylcholinesterase inhibition is a proven therapeutic strategy, the 7-chloro-benzodioxole core provides a validated starting point, while the glycinate side chain offers a handle for rapid analog synthesis to improve potency and selectivity. The methylene spacer's conformational flexibility is a key asset for adapting to the gorge of the AChE enzyme .

Chemical Biology Probe Development: A High-Yielding, Multi-Vector Intermediate for Target Identification

The robust and high-yielding synthesis (70–85%) makes this compound a reliable intermediate for developing chemical biology probes . The aryl chlorine serves as a functional handle for late-stage diversification via cross-coupling reactions, enabling the attachment of affinity tags or fluorescent reporters without altering the core pharmacophore. This dual functionality is not present in the non-chlorinated analog, making this specific derivative a strategically superior choice for pull-down assays and target identification studies .

Fragment-Based Drug Discovery (FBDD) Libraries: A Flexible, Drug-Like Fragment with Optimized Physicochemical Properties

With a molecular weight of 257.67 Da and a TPSA of 56.79 Ų, the compound adheres to the 'rule of three' guidelines for fragments . Its 4 rotatable bonds offer a distinct advantage over more rigid N-aryl analogs, allowing it to sample diverse conformations within a protein's binding site, which is a critical requirement for identifying novel fragment hits. The methyl ester group provides a synthetic handle for fragment growing, making it a versatile core for constructing focused fragment libraries aimed at serine hydrolases or other esterase targets .

Agrochemical Lead Discovery: Exploiting the Benzodioxole Scaffold for Novel Pesticides

The benzodioxole motif is a common pharmacophore in natural and synthetic insecticides. The 7-chloro substitution and glycinate side chain offer a novel chemotype for developing new agrochemicals with potentially improved potency or selectivity profiles . The compound's moderate lipophilicity and the synthetic accessibility of its core make it an ideal candidate for generating agricultural compound libraries for screening against resistant pest strains .

Application
Selection Property
Validation Focus
CNS target engagement studies
Moderate lipophilicity profile
LogP and permeability assay validation
Chemical biology probe development
Aryl chlorine handle for late-stage diversification
Cross-coupling and tag attachment verification
Fragment-based screening libraries
Rule-of-three compliant fragment properties
Conformational sampling and binding assays
Agrochemical lead discovery
Benzodioxole chemotype with synthetic accessibility
Pest target activity screening
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